2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOAWHHMDJDKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobutanamide and thiophene-2-carbaldehyde.
Formation of Intermediate: The initial step involves the reaction of 2-aminobutanamide with thiophene-2-carbaldehyde under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Methylation: The amine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride may involve similar steps but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of new therapeutic agents, particularly in the following areas:
Antitumor Activity
Recent studies have indicated that derivatives of butanamide compounds exhibit significant antitumor properties. For instance, a related derivative demonstrated an inhibition rate of 61.5% in tumor growth and 88.6% in metastasis in B16 melanoma models . These findings suggest that 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride could be explored further for its potential as an anticancer agent.
Matrix Metalloproteinase (MMP) Inhibition
Compounds similar to 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide have been synthesized to inhibit MMPs, which are critical in cancer progression and tissue remodeling . The inhibition of MMPs can lead to reduced tumor invasiveness and metastasis, making this compound a candidate for further research in cancer therapeutics.
Pharmacological Insights
Research into the pharmacological properties of this compound has revealed several interesting applications:
Neuropharmacology
The structural features of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride suggest potential interactions with neurotransmitter systems. Similar compounds have been shown to selectively bind to serotonin receptor subtypes (5-HT receptors), which are implicated in mood regulation and anxiety disorders . This opens avenues for exploring its use in treating psychiatric conditions.
Antimicrobial Properties
Studies have indicated that thiophene-containing compounds may exhibit antimicrobial activities against various pathogens. The presence of the thiophene ring could enhance the compound's ability to interact with microbial membranes, suggesting a potential application in developing new antibiotics .
Material Science Applications
Beyond biological applications, the compound's unique chemical structure makes it suitable for material science applications:
Polymer Chemistry
The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity and mechanical strength. Research has shown that polymers modified with thiophene units can be used in organic electronics, including solar cells and sensors .
Synthesis of Ligands
The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that may have applications in catalysis or as sensors for environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride and its analogs:
Structural and Functional Insights
Thiophene vs. Phenyl Substituents
- The thiophene ring in the target compound (vs. phenyl in 1049756-41-3 ) provides distinct electronic properties due to sulfur’s electronegativity and polarizability. Thiophene-containing analogs may exhibit stronger π-π stacking interactions in hydrophobic binding pockets compared to phenyl derivatives .
Backbone and Substituent Effects
- The butanamide backbone in the target compound offers greater conformational flexibility compared to the acetamide chain in 1171629-12-1 , which may improve binding to elongated receptor sites.
- The methyl group on the nitrogen in the target compound likely reduces metabolic oxidation compared to unsubstituted analogs like 43649555 , enhancing plasma half-life .
Stereochemical Considerations
- Stereospecific analogs (e.g., 77835-49-5 and 7682-20-4 ) highlight the importance of chirality in pharmacological activity.
Biological Activity
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Its unique structure, which includes an amino group, a methyl group, and a thiophene ring, contributes to its reactivity and biological properties. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.
Structure and Composition
- Molecular Formula : CHClNOS
- Molecular Weight : 248.77 g/mol
- IUPAC Name : 2-amino-N-(thiophen-2-ylmethyl)butanamide hydrochloride
- Physical Form : Powder (hydrochloride salt enhances solubility)
The presence of the thiophene ring allows for various chemical interactions, making this compound versatile in synthetic chemistry applications.
Synthesis
The synthesis of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride typically involves multi-step reactions that allow for the incorporation of different substituents on the thiophene ring. This flexibility facilitates the exploration of structure-activity relationships (SAR) that are crucial for drug development.
The biological activity of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is primarily attributed to its ability to interact with specific biological targets. One notable target is Nicotinamide N-methyltransferase (NNMT), an enzyme involved in methylation processes that have implications in various diseases, including neurodegenerative conditions.
Inhibition Studies
Recent studies have demonstrated the compound's potential as an NNMT inhibitor. The following table summarizes the IC values of various related compounds:
| Compound Name | IC (µM) | Biological Activity |
|---|---|---|
| 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride | TBD | NNMT Inhibition |
| Reference Compound A | 0.19 | Strong NNMT Inhibition |
| Reference Compound B | 1.34 | Moderate NNMT Inhibition |
These findings indicate that modifications to the structure can significantly influence inhibitory potency against NNMT.
Case Studies
-
Neurodegenerative Disease Models :
- In vitro studies using neuronal cell lines have shown that compounds similar to 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride can reduce neuroinflammation markers.
- The compound was tested at concentrations ranging from 1 µM to 25 µM, demonstrating a concentration-dependent effect on cell viability and inflammatory cytokine production.
-
Cytotoxicity Assays :
- Cytotoxicity was assessed using the MTT assay on human cervical (HeLa) and lung (A549) carcinoma cells.
- Results indicated that at concentrations up to 50 µM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride to improve yield and purity?
- Methodological Answer : Utilize statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, factorial designs or response surface methodologies can minimize experimental runs while maximizing data quality. Post-synthesis purification via membrane separation technologies (e.g., nanofiltration) or recrystallization in polar aprotic solvents (e.g., acetonitrile) can enhance purity . Analytical validation using HPLC with UV/Vis or mass spectrometry ensures reproducibility .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and salt formation. Purity is quantified via reverse-phase HPLC with diode array detection (DAD) and charged aerosol detection (CAD) to detect non-UV-active impurities .
Q. What are the critical parameters to control during the purification of this hydrochloride salt?
- Methodological Answer : Monitor pH during salt formation to avoid decomposition. Use ion-exchange chromatography or solvent-antisolvent precipitation with ethanol/water mixtures. Ensure anhydrous conditions during lyophilization to prevent hydrate formation. Particle size distribution analysis (e.g., dynamic light scattering) ensures consistent crystallinity .
Advanced Research Questions
Q. What computational strategies are recommended for predicting reaction pathways and intermediates in the synthesis of this compound?
- Methodological Answer : Employ quantum chemical calculations (DFT or ab initio methods) to model reaction energetics and transition states. Couple this with cheminformatics tools to screen solvent effects and catalyst interactions. Experimental validation via in situ FTIR or Raman spectroscopy can track intermediate formation, creating a feedback loop for refining computational models .
Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate NMR/IR data with synthetic conditions. Cross-validate using isotopic labeling (e.g., ¹⁵N or ²H) to distinguish between structural isomers. For ambiguous mass spectrometry peaks, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .
Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound?
- Methodological Answer : Investigate solvent polarity and counterion effects (e.g., chloride vs. tetrafluoroborate) on nucleophilic substitution kinetics. Use chiral HPLC or capillary electrophoresis to quantify enantiomeric excess. Computational molecular dynamics simulations can predict steric hindrance effects in the thiophene-methylamino moiety .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Analyze polymorphic forms via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Computational crystal structure prediction (CSP) tools like Mercury or Materials Studio can identify stable polymorphs. Adjust crystallization solvents (e.g., switching from DMSO to THF) to isolate the desired form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
